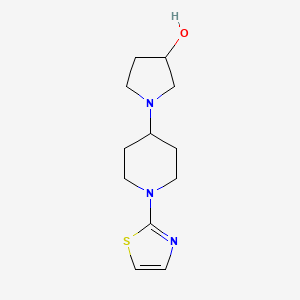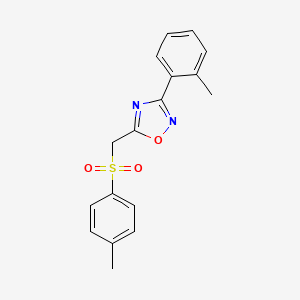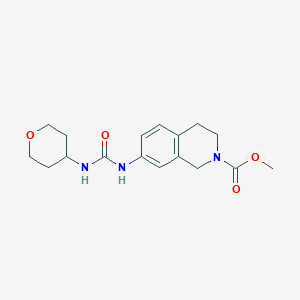
methyl 7-(3-(tetrahydro-2H-pyran-4-yl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a tetrahydropyran ring, a ureido group, and a carboxylate ester. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The ureido group (-NH-CO-NH2) is a functional group that appears in many important classes of organic compounds. The carboxylate ester group is a functional group characterized by a carbonyl adjacent to an ether linkage.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydropyran ring, the ureido group, and the carboxylate ester group. The tetrahydropyran ring is a six-membered ring with one oxygen atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
- The synthesis and characterization of pyran and pyranoquinoline derivatives provide insights into the chemical behavior and potential applications of structurally related compounds. For example, various 2-amino-4H-pyran-3-carbonitriles were synthesized via a one-pot three-component condensation reaction, illustrating the versatility of pyran derivatives in chemical synthesis (Romdhane & Jannet, 2017).
- The molecular and crystal structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates have been elucidated, showcasing the significance of X-ray structural analysis in understanding the stereochemistry and molecular interactions of isoquinoline derivatives (Rudenko et al., 2012).
Pharmacological Evaluation
- Tetrahydroisoquinoline derivatives have been synthesized and evaluated for their potential pharmacological properties, including inhibiting dopamine uptake and possessing dopaminomimetic properties. This research highlights the therapeutic potential of isoquinoline derivatives in the treatment of neurological disorders (Zára-Kaczián et al., 1986).
- The synthesis of hexahydro-1H-spiro[isoquinoline-4,4'-pyran] scaffolds through an intramolecular Prins cascade process demonstrates the innovative approaches to creating complex molecular architectures that could have significant pharmacological applications (Subba Reddy et al., 2015).
Anticancer Activity
- Newly synthesized pyrano[2,3-d][1,2,3]triazine derivatives, using 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone as a synthon, have been evaluated for their anticancer activity. This work underscores the potential of novel chemical scaffolds in developing anticancer therapies (Ouf et al., 2014).
Eigenschaften
IUPAC Name |
methyl 7-(oxan-4-ylcarbamoylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-23-17(22)20-7-4-12-2-3-15(10-13(12)11-20)19-16(21)18-14-5-8-24-9-6-14/h2-3,10,14H,4-9,11H2,1H3,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNGUNPXMFGVHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
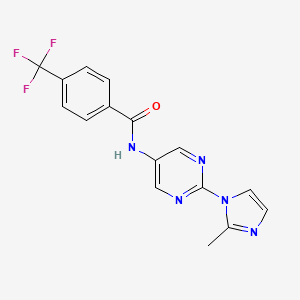
![N-(benzo[d]thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2418819.png)
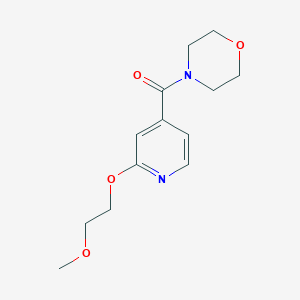
![N~8~-(5-chloro-2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2418822.png)
![[2-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B2418823.png)
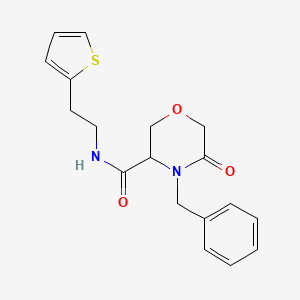

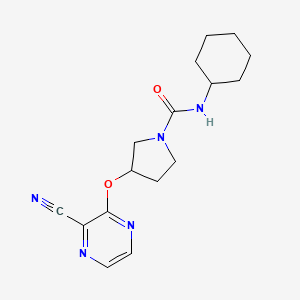
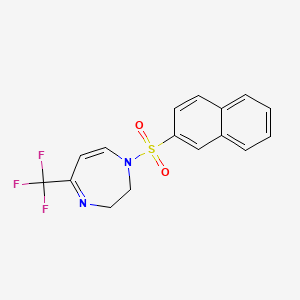
![1-[(4-Chlorophenyl)methyl]-8-(3-methoxypropylamino)-3,7-dimethylpurine-2,6-dione](/img/structure/B2418832.png)
![Tert-butyl 2-chloro-2-chlorosulfonyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2418833.png)
![Ethyl 5-(3-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2418836.png)
